molecular formula C14H28ClN3O2 B2777521 N-(tert-butyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride CAS No. 1396884-03-9

N-(tert-butyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

Cat. No. B2777521
CAS RN: 1396884-03-9
M. Wt: 305.85
InChI Key: GFPPIQQHMQMCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H28ClN3O2 and its molecular weight is 305.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related piperazine derivatives have been extensively documented. These compounds are synthesized via condensation reactions, and their structures are confirmed through spectroscopic methods such as LCMS, NMR, and X-ray diffraction studies. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated the utility of these methods in determining molecular structures and potential intermolecular interactions (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Several studies have focused on evaluating the biological activities of piperazine derivatives. These compounds have been screened for their antibacterial, antifungal, and anthelmintic activities. For instance, derivatives of N-Boc piperazine showed moderate antibacterial and antifungal activities against several microorganisms, illustrating the potential of these compounds in developing new antimicrobial agents (Kulkarni et al., 2016).

Anticancer Potential

  • The design and synthesis of functionalized amino acid derivatives related to piperazine structures have been explored for their potential in anticancer therapy. Compounds displaying significant cytotoxicity against various cancer cell lines have been identified, indicating the promise of these chemical frameworks in the development of novel anticancer agents (Kumar et al., 2009).

Chemical Modification for Drug Development

  • Chemical modification of piperazine derivatives to improve their pharmacological profiles has been a focus of research. For instance, the modification of the BCTC compound, a TRPV1 antagonist, led to the discovery of analogs with improved pharmacological properties, highlighting the importance of structural modifications in enhancing drug efficacy and tolerability (Nie et al., 2020).

Molecular Structure Analysis

  • Detailed molecular structure analysis of piperazine derivatives through X-ray crystallography has provided insights into the stereochemistry and intermolecular interactions of these compounds. Such studies are crucial for understanding the physicochemical properties and reactivity of these molecules (Mamat et al., 2012).

properties

IUPAC Name

N-tert-butyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.ClH/c1-14(2,3)15-13(19)17-8-6-16(7-9-17)10-12(18)11-4-5-11;/h11-12,18H,4-10H2,1-3H3,(H,15,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPPIQQHMQMCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)CC(C2CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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